molecular formula C17H10FN3O2S B6423944 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 337484-15-8

3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B6423944
CAS No.: 337484-15-8
M. Wt: 339.3 g/mol
InChI Key: IOHYPXPJWJJVKP-UHFFFAOYSA-N
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Description

3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that combines a chromen-2-one core with a 1,3,4-thiadiazole ring substituted with a 3-fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 1,3,4-thiadiazole ring. The final step involves the substitution of the thiadiazole ring with the 3-fluorophenylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromen-2-one derivative, while reduction could produce a simpler, less oxidized form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and 1,3,4-thiadiazole derivatives. These compounds share structural features with 3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one but may differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart is the unique combination of the chromen-2-one core with the 1,3,4-thiadiazole ring and the 3-fluorophenylamino group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

3-[5-(3-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-11-5-3-6-12(9-11)19-17-21-20-15(24-17)13-8-10-4-1-2-7-14(10)23-16(13)22/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHYPXPJWJJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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